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### Compound of Interest

Compound Name: 2-Amino-3-(m-tolyl)propanoic acid

CAS No.: 2283-42-3

Cat. No.: B7805697

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## Abstract

This document provides a detailed guide for the quantitative analysis and chiral separation of **2-Amino-3-(m-tolyl)propanoic acid**, a substituted aromatic amino acid of interest in pharmaceutical research and development. Recognizing the compound's amphoteric nature and the critical importance of its stereoisomeric purity, we present two distinct High-Performance Liquid Chromatography (HPLC) methods. The first is a robust Reversed-Phase Ion-Pairing (RP-IPC) method for achiral analysis, suitable for assays and impurity profiling. The second is a stereoselective method employing a zwitterionic Chiral Stationary Phase (CSP) for the direct separation of enantiomers without derivatization. This guide further provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the generation of accurate, reliable, and reproducible data.

## Introduction and Scientific Rationale

**2-Amino-3-(m-tolyl)propanoic acid**, also known as 3-methyl-DL-phenylalanine, is a non-proteinogenic amino acid. As a derivative of phenylalanine, it serves as a valuable building

block in the synthesis of novel peptides and pharmaceutical compounds.[1][2] The analytical characterization of such molecules is fundamental to ensuring the quality, safety, and efficacy of potential drug candidates.

The analysis of underivatized amino acids by HPLC presents unique challenges. Their zwitterionic nature and high polarity can lead to poor retention on traditional reversed-phase columns, while the lack of a strong chromophore in many amino acids complicates UV detection.[3][4][5] Furthermore, **2-Amino-3-(m-tolyl)propanoic acid** possesses a chiral center, making the separation and quantification of its individual enantiomers a regulatory necessity, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

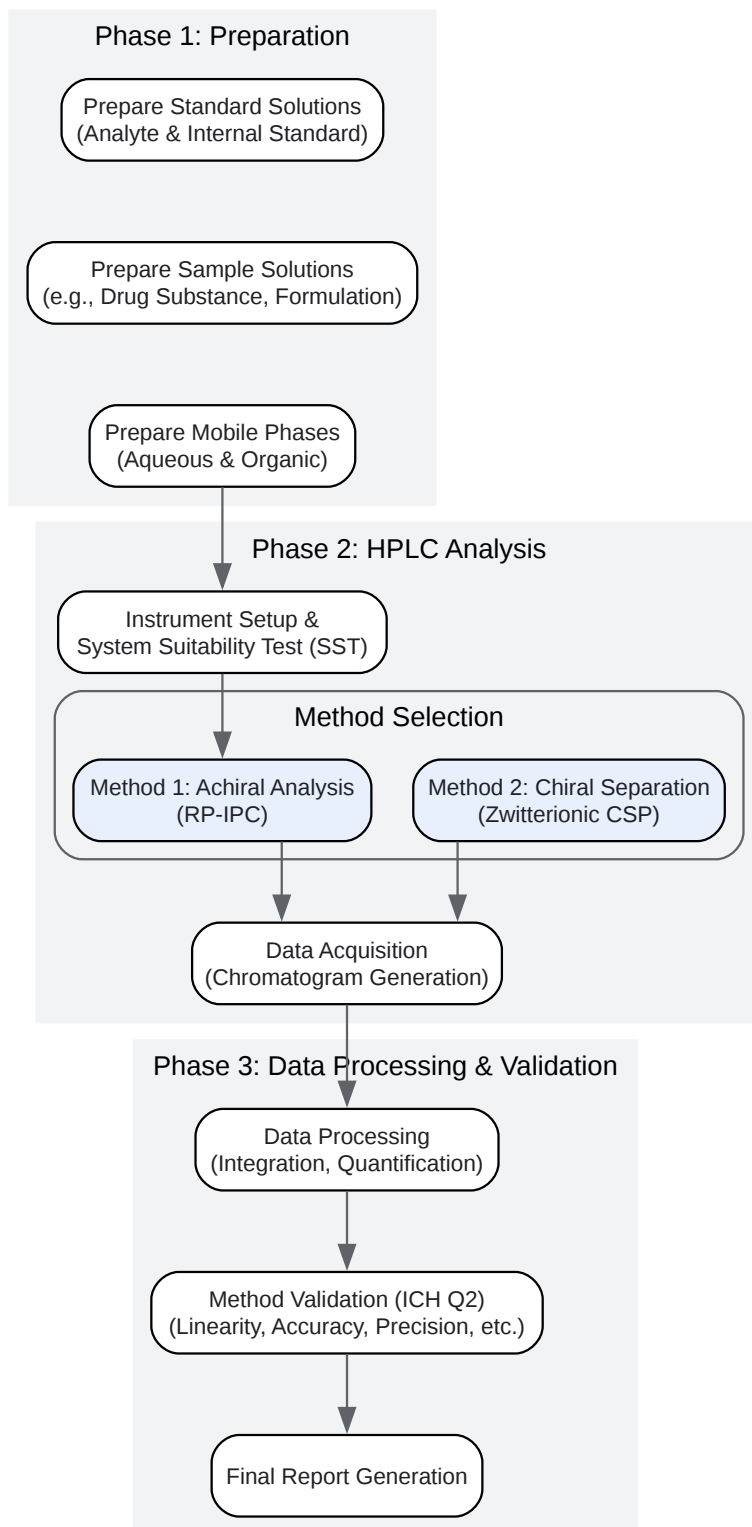
This guide addresses these challenges by providing two specialized, field-proven HPLC methodologies.

- **Method 1: Achiral Quantification via Reversed-Phase Ion-Pairing (RP-IPC) HPLC.** This method is designed for determining the overall purity and concentration of the analyte. The presence of the m-tolyl group imparts sufficient hydrophobicity for retention on a C18 stationary phase.[6] By introducing an ion-pairing agent, such as trifluoroacetic acid (TFA), into the mobile phase, we can neutralize the charge on the amino group, enhancing retention and improving peak shape for reliable quantification.[7][8]
- **Method 2: Chiral Separation via Zwitterionic Chiral Stationary Phase (CSP).** For enantiomeric purity assessment, direct separation is preferable to derivatization, as it eliminates extra sample preparation steps and potential sources of error.[9] Zwitterionic CSPs, which possess both anionic and cationic exchange functionalities, are highly effective for the direct resolution of ampholytic molecules like underivatized amino acids through multiple interaction mechanisms, including electrostatic forces and hydrogen bonding.[10]

## Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for the analysis and validation of **2-Amino-3-(m-tolyl)propanoic acid**.

HPLC Analysis Workflow for 2-Amino-3-(m-tolyl)propanoic acid



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Caption: General workflow from sample preparation to final report generation.

## Method 1: Achiral Analysis by RP-IPC HPLC

This method is optimized for the quantification of **2-Amino-3-(m-tolyl)propanoic acid** in bulk materials or formulated products.

### Instrumentation and Consumables

Component	Specification
HPLC System	Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD).
Analytical Column	C18, 4.6 x 150 mm, 5 µm particle size.
Data System	Empower™, Chromeleon™, or equivalent CDS.
pH Meter	Calibrated, with temperature compensation.
Analytical Balance	4- or 5-decimal place.
Glassware	Class A volumetric flasks and pipettes.
Vials	2 mL amber glass autosampler vials with PTFE septa.

### Reagents and Solutions

- Water: HPLC grade or Milli-Q.
- Acetonitrile (ACN): HPLC grade.
- Trifluoroacetic Acid (TFA): HPLC grade, >99.5% purity.
- Analyte Standard: **2-Amino-3-(m-tolyl)propanoic acid**, reference grade (known purity).
- Mobile Phase A: 0.1% (v/v) TFA in Water.
- Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
- Diluent: Mobile Phase A.

## Chromatographic Conditions

Parameter	Condition
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	215 nm
Injection Volume	10 µL
Run Time	20 minutes
Gradient Program	Time (min)
	0.0
	12.0
	15.0
	15.1
	20.0

## Step-by-Step Protocol

- Standard Preparation (e.g., 100 µg/mL):
  1. Accurately weigh approximately 10 mg of **2-Amino-3-(m-tolyl)propanoic acid** reference standard into a 100 mL volumetric flask.
  2. Add approximately 70 mL of Diluent and sonicate for 5 minutes to dissolve.
  3. Allow the solution to return to room temperature.
  4. Dilute to volume with Diluent and mix thoroughly.
- Sample Preparation:
  1. Accurately weigh a portion of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.

2. Follow steps 1.2 to 1.4 from the Standard Preparation.
  3. If necessary, filter the final solution through a 0.45  $\mu\text{m}$  PTFE syringe filter before transferring to an autosampler vial.
- System Suitability and Analysis Sequence:
    1. Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
    2. Perform five replicate injections of the Standard Preparation.
    3. Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criteria are typically  $\text{RSD} \leq 2.0\%$  for area and  $\text{RSD} \leq 1.0\%$  for retention time.
    4. Inject a blank (Diluent) to ensure no carryover.
    5. Proceed with injecting the sample preparations.

## Method 2: Chiral Separation by Zwitterionic CSP-HPLC

This method is designed for the baseline separation of the (R)- and (S)-enantiomers of **2-Amino-3-(m-tolyl)propanoic acid**.

### Instrumentation and Consumables

Component	Specification
HPLC System	As per Method 1.
Chiral Column	CHIRALPAK® ZWIX(+) or equivalent zwitterionic CSP, 3.0 x 150 mm, 3 $\mu\text{m}$ .
Other Materials	As per Method 1.

### Reagents and Solutions

- Methanol (MeOH): HPLC grade.

- Acetonitrile (ACN): HPLC grade.
- Acetic Acid (AcOH): Glacial, reagent grade.
- Triethylamine (TEA): Reagent grade.
- Mobile Phase: Methanol/Acetonitrile (50/50, v/v) containing 25 mM TEA and 50 mM Acetic Acid. To prepare 1 L, combine 500 mL MeOH, 500 mL ACN, 3.48 mL TEA, and 2.86 mL AcOH. Mix well.
- Diluent: Mobile Phase.

## Chromatographic Conditions

Parameter	Condition
Mode	Isocratic
Flow Rate	0.5 mL/min
Column Temperature	25 °C
Detection Wavelength	215 nm
Injection Volume	5 µL
Run Time	30 minutes

## Step-by-Step Protocol

- Standard/Sample Preparation (e.g., 200 µg/mL):
  1. Accurately weigh approximately 5 mg of the racemic or enantiomerically enriched sample into a 25 mL volumetric flask.
  2. Dissolve and dilute to volume with the Diluent. Mix thoroughly.
  3. Transfer to an autosampler vial.
- System Suitability and Analysis:

1. Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.
2. Inject a racemic standard to confirm the resolution of the two enantiomeric peaks. The resolution factor ( $R_s$ ) should be  $\geq 1.5$ .
3. Inject the prepared samples to determine the enantiomeric ratio or purity.

## Method Validation Protocol (per ICH Q2(R1))

A robust analytical method requires validation to demonstrate its suitability for the intended purpose.<sup>[11][12]</sup> The following protocols, based on the ICH Q2(R1) guideline, apply primarily to the achiral assay method (Method 1).

### Validation Parameters

Parameter	Purpose	Protocol Summary
Specificity	To ensure the method accurately measures the analyte without interference from impurities, degradants, or matrix components.	Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).
Linearity	To demonstrate a direct proportional relationship between concentration and detector response.	Prepare at least five concentrations across the specified range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and determine the correlation coefficient ( $r^2$ ).
Range	The concentration interval over which the method is precise, accurate, and linear.	Confirmed by the linearity, accuracy, and precision studies. For an assay, this is typically 80% to 120% of the test concentration. <a href="#">[13]</a>
Accuracy	The closeness of the test results to the true value.	Perform recovery studies by spiking a placebo or blank matrix with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.
Precision	The degree of scatter between a series of measurements.	Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

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LOD & LOQ	The lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.	Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or by statistical analysis of the calibration curve slope and standard deviation of the response.
Robustness	The method's capacity to remain unaffected by small, deliberate variations in parameters.	Introduce small changes to method parameters (e.g., pH $\pm 0.2$ , column temp $\pm 2^\circ\text{C}$ , flow rate $\pm 10\%$ , mobile phase composition $\pm 2\%$ ).

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## Example: Linearity Protocol

- Stock Solution: Prepare a 200  $\mu\text{g/mL}$  stock solution of the reference standard.
- Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. A typical range for an assay would be 50, 75, 100, 125, and 150  $\mu\text{g/mL}$ .
- Analysis: Inject each calibration standard in triplicate.
- Evaluation:
  - Construct a calibration curve by plotting the mean peak area against the concentration.
  - Perform a linear regression analysis.
  - Acceptance Criteria: The correlation coefficient ( $r^2$ ) should be  $\geq 0.999$ . The y-intercept should not be significantly different from zero.

## Summary of Hypothetical Validation Results

Parameter	Result	Acceptance Criteria
Specificity	No interference observed at the analyte's retention time. Peak purity index > 0.999.	No co-elution; peak is spectrally pure.
Linearity (r <sup>2</sup> )	0.9995	≥ 0.999
Range	50 - 150 µg/mL	80 - 120% of target concentration.
Accuracy (% Recovery)	99.2% - 101.5%	98.0% - 102.0%
Precision (Repeatability, %RSD)	0.8%	≤ 2.0%
Precision (Intermediate, %RSD)	1.2%	≤ 2.0%
LOQ	0.5 µg/mL	Method is precise and accurate at this level.
Robustness	%RSD of results < 2.0% for all variations.	Method remains reliable.

## Conclusion

The two HPLC methods presented provide a comprehensive analytical toolkit for researchers, scientists, and drug development professionals working with **2-Amino-3-(m-tolyl)propanoic acid**. The RP-IPC method offers a reliable and robust platform for achiral quantification and purity assessment, while the zwitterionic CSP method enables the critical direct analysis of its enantiomers. By following the detailed protocols and implementing the rigorous validation strategy outlined in this guide, laboratories can ensure the generation of high-quality, defensible data essential for advancing pharmaceutical development and meeting regulatory standards.

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